molecular formula C15H36N4 B047346 N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 33329-35-0

N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B047346
CAS No.: 33329-35-0
M. Wt: 272.47 g/mol
InChI Key: DTKANQSCBACEPK-UHFFFAOYSA-N
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Description

N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine is an organic compound with the chemical formula C15H36N4. It is a colorless liquid that is soluble in water, chloroform, and methanol. This compound is commonly used as a catalyst in various chemical reactions, particularly in the synthesis of polymers and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the final product[2][2]. The reaction conditions generally include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is purified through distillation and other separation techniques to achieve the desired purity[2][2].

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in the synthesis of polymers, resins, and other organic compounds.

    Biology: The compound is used in the preparation of various biological reagents and as a cross-linking agent in protein and nucleic acid research.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine involves its ability to act as a nucleophile and form stable complexes with various substrates. The compound’s dimethylamino groups can donate electron density to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: Similar in structure but lacks the additional dimethylamino groups.

    N,N,N’,N’-Tetramethyldipropylenetriamine: Contains additional nitrogen atoms and methyl groups, providing different reactivity and applications.

    N,N-Bis[3-(dimethylamino)propyl]amine: Similar structure but with different substitution patterns.

Uniqueness

N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine is unique due to its multiple dimethylamino groups, which enhance its nucleophilicity and ability to form stable complexes. This makes it particularly useful as a catalyst in various chemical reactions and as a cross-linking agent in biological research .

Properties

IUPAC Name

N',N'-bis[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N4/c1-16(2)10-7-13-19(14-8-11-17(3)4)15-9-12-18(5)6/h7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKANQSCBACEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052703
Record name N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

33329-35-0
Record name Tris(N,N-dimethylaminopropyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33329-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediamine, N1,N1-bis(3-(dimethylamino)propyl)-N3,N3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033329350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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